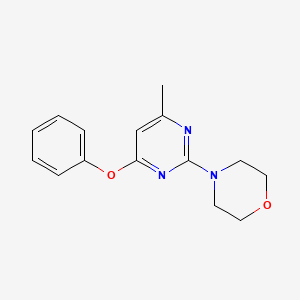
1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine), also known as PDC, is a chemical compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In
Aplicaciones Científicas De Investigación
1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has been studied for its potential applications in various fields. In medicinal chemistry, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has been found to have potent anticonvulsant and analgesic effects. In material science, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has been used as a building block for the synthesis of novel polymeric materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated ion channels. 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has been found to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects
1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has anticonvulsant and analgesic effects. 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) is also stable under normal laboratory conditions and can be stored for extended periods. However, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) is not readily soluble in water, which can limit its use in certain experiments. 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine). One area of research is the development of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine)-based drugs for the treatment of cancer and neurological disorders. Another area of research is the synthesis of novel polymeric materials using 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) as a building block. Additionally, further studies are needed to elucidate the mechanism of action of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) and to investigate its long-term effects on the body.
Conclusion
In conclusion, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) is a chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The synthesis of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) is relatively straightforward, and it has been found to have potent anticonvulsant, analgesic, and anticancer effects. Although further studies are needed to fully understand its mechanism of action and long-term effects, 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) has the potential to be a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) involves the reaction between 1,4-phenylenediacetyl chloride and 4-phenylpiperazine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine). The yield of 1,1'-(1,4-phenylenedicarbonyl)bis(4-phenylpiperazine) can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Propiedades
IUPAC Name |
[4-(4-phenylpiperazine-1-carbonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c33-27(31-19-15-29(16-20-31)25-7-3-1-4-8-25)23-11-13-24(14-12-23)28(34)32-21-17-30(18-22-32)26-9-5-2-6-10-26/h1-14H,15-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQNJDRTGJNSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Phenyl-piperazine-1-carbonyl)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)
![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)
![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)


![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)
![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)

![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)